2-Chloro-4-(4-fluorophenoxy)benzaldehyde
Description
2-Chloro-4-(4-fluorophenoxy)benzaldehyde is a halogenated aromatic aldehyde featuring a chloro substituent at the 2-position, a 4-fluorophenoxy group at the 4-position, and an aldehyde functional group. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines electron-withdrawing (Cl, F) and electron-donating (phenoxy) groups.
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-13-7-12(4-1-9(13)8-16)17-11-5-2-10(15)3-6-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUINZYLLMWMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorophenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorophenol with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-4-(4-fluorophenoxy)benzoic acid.
Reduction: 2-Chloro-4-(4-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(4-fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluorophenoxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups: The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzaldehyde enhances electrophilicity at the aldehyde, making it reactive in nucleophilic additions . Phenoxy vs.
Fluorinated chromones derived from 2-chloro-4-fluorobenzaldehyde (Entry 2) show antimicrobial properties, highlighting the role of halogenation in bioactive molecules .
Synthetic Methodologies :
- Oxidation of benzyl alcohols () could be adapted for synthesizing these aldehydes. For example, microwave-assisted oxidation might improve yields for halogenated derivatives .
- Cyclization reactions using DMSO/I₂ or CuCl₂ () are relevant for converting aldehyde intermediates into heterocycles like chromones .
Safety and Handling :
- Halogenated benzaldehydes often require precautions due to irritant properties. For instance, 4-Chloro-2-fluoro-3-methoxybenzaldehyde mandates eye and skin protection .
Market and Industrial Relevance
- Commercial Availability : Analogs like 4-Chloro-2-fluorobenzaldehyde are sold at >98% purity (¥3,500/5g), indicating established synthetic routes .
- Market Trends : The 2-Chloro-4-(trifluoromethyl)benzaldehyde market is forecasted to grow, driven by demand for fluorinated building blocks in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
